4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

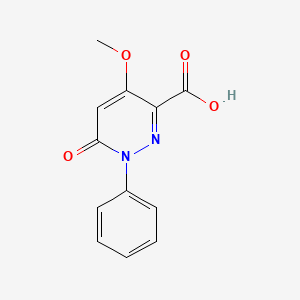

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms within the ring structure. According to chemical database sources, the official International Union of Pure and Applied Chemistry name is 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. This nomenclature accurately reflects the compound's structural features, including the pyridazine ring system as the core structure, with specific substitution patterns at defined positions.

The structural representation of this compound demonstrates a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2 of the pyridazine system. The methoxy group occupies position 4, providing an electron-donating substituent that influences the electronic properties of the ring system. Position 6 contains a ketone functionality, contributing to the compound's reactivity profile, while position 3 bears the carboxylic acid group, which serves as a key functional group for potential chemical modifications and interactions.

The phenyl group attachment at position 1 of the pyridazine ring creates a biaryl system that extends the conjugation and affects the overall molecular geometry. The Simplified Molecular Input Line Entry System representation, documented as "COC1=CC(=O)N(C2=CC=CC=C2)N=C1C(=O)O", provides a linear notation that captures the complete structural information including connectivity and stereochemistry. This structural arrangement creates a molecule with multiple sites for potential hydrogen bonding and π-π interactions, contributing to its chemical behavior and physical properties.

Alternative Naming Conventions and Registry Identifiers

Beyond the systematic International Union of Pure and Applied Chemistry nomenclature, this compound is recognized through various alternative naming systems and unique registry identifiers that facilitate its identification across different chemical databases and commercial sources. The Chemical Abstracts Service registry number 1105193-11-0 serves as the primary unique identifier for this compound, ensuring consistent recognition across international chemical databases and regulatory systems.

The following table summarizes the key alternative identifiers and naming conventions:

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 1105193-11-0 | Chemical Abstracts Service Registry |

| Molecular Design Limited Number | MFCD16652652 | Molecular Design Limited Database |

| PubChem Compound Identifier | Not specifically listed | PubChem Database |

| International Chemical Identifier | Not provided in sources | International Union of Pure and Applied Chemistry |

The Molecular Design Limited number MFCD16652652 provides an additional layer of identification within specialized chemical databases used by research institutions and pharmaceutical companies. This identifier system helps distinguish the compound from closely related structural analogs and ensures accurate communication among researchers working with this specific molecule.

Commercial suppliers and chemical vendors often employ shortened or trade-specific naming conventions for catalog purposes. These alternative names maintain the essential structural information while adapting to specific formatting requirements of different chemical supply companies. The consistency of the Chemical Abstracts Service number across multiple sources confirms the compound's established identity within the global chemical registry system.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C12H10N2O4, representing a precise atomic composition that defines its chemical identity and forms the basis for understanding its molecular properties. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in the specific structural configuration that characterizes this pyridazine derivative.

The molecular weight calculation based on this formula yields 246.22 grams per mole, as consistently reported across multiple chemical databases and supplier sources. This molecular weight value is crucial for stoichiometric calculations in synthetic procedures and analytical determinations. The relatively moderate molecular weight positions this compound within a range suitable for various chemical applications while maintaining sufficient complexity for specialized research purposes.

Analysis of the atomic composition reveals important insights into the compound's chemical characteristics. The carbon-to-nitrogen ratio of 6:1 reflects the predominance of the organic framework while highlighting the significance of the nitrogen atoms in determining the compound's chemical behavior. The oxygen content, comprising four atoms distributed among the methoxy, ketone, and carboxylic acid functional groups, contributes significantly to the compound's polarity and hydrogen-bonding capacity.

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C12H10N2O4 | Complete atomic composition |

| Molecular Weight | 246.22 g/mol | Mass for stoichiometric calculations |

| Carbon Atoms | 12 | Organic framework foundation |

| Hydrogen Atoms | 10 | Structural completion and polarity |

| Nitrogen Atoms | 2 | Heterocyclic character and basicity |

| Oxygen Atoms | 4 | Functional group diversity and polarity |

Eigenschaften

IUPAC Name |

4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-9-7-10(15)14(13-11(9)12(16)17)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYKUCKZOQVXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrothermal Synthesis Method

Overview:

This approach employs high-temperature water-mediated reactions within sealed autoclaves, facilitating the formation of the target compound with high purity and crystalline stability.

- Reactants:

- 2-Chloro-5-trifluoromethylpyridine (or phenyl derivatives for phenyl substitution)

- Water as the solvent

- Reaction Conditions:

- Temperature: 100°C to 180°C

- Duration: 24 to 72 hours

- Equipment: 25 mL jacketed hydrothermal reaction kettle

- Process:

- The pyridine derivative and water are sealed in the reaction vessel.

- The mixture is heated under controlled conditions, promoting nucleophilic substitution and cyclization.

- Natural cooling yields white flaky crystals of the compound, indicating high crystalline quality with minimal internal defects.

- This method yields the compound with over 80% efficiency, emphasizing eco-friendliness due to water as the solvent and operational simplicity (Reference).

Data Table: Hydrothermal Preparation Parameters

| Parameter | Range | Effect/Notes |

|---|---|---|

| Temperature | 100°C - 180°C | Higher temperatures favor faster reactions but require precise control to prevent decomposition |

| Time | 24 - 72 hours | Longer durations improve yield and crystal quality |

| Solvent | Water | Environmentally friendly, reduces contamination |

Condensation and Cyclization Approach

Overview:

This method involves condensation of suitable precursors such as phenylhydrazines or hydrazides with β-ketoesters, followed by oxidation and cyclization to form the dihydropyridazine core.

- Initial Condensation:

- React phenylhydrazine derivatives with methyl acetoacetate or similar β-ketoesters under reflux conditions in polar solvents like ethanol or acetic acid.

- Oxidation Step:

- Use oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) to facilitate oxidation to the corresponding dihydropyridazine derivatives.

- Carboxylation:

- Introduce carboxylic acid groups via carbonation or direct oxidation with oxidants such as potassium permanganate or potassium permanganate in refluxing acetic acid.

- This route is versatile for synthesizing various substituted dihydropyridazines with yields typically ranging from 60-75%.

- The process allows for structural modifications, such as methoxy substitution at specific positions.

Data Table: Condensation-Cyclization Method

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation | Phenylhydrazine + β-ketoester | Reflux in ethanol | 65-70% | Forms hydrazone intermediates |

| Oxidation | KMnO₄ or H₂O₂ | Reflux in acetic acid | 60-75% | Converts to dihydropyridazine core |

| Carboxylation | Oxidants | Reflux | 65-80% | Introduces carboxylic acid group |

Decarboxylation of Precursors

Overview:

An alternative pathway involves starting from a carboxylated precursor such as 2-chloro-1,2-dihydropyridine-3-carboxylic acid , followed by decarboxylation to generate the target compound.

- Starting Material:

- Decarboxylation Conditions:

- Heating under reflux with potassium carbonate in toluene or similar inert solvents

- Duration: 4-6 hours

- Outcome:

- Decarboxylation yields the desired 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid with high purity

- This method provides a straightforward route with high selectivity and yield, especially suitable for phenyl derivatives.

Data Table: Decarboxylation Process

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Potassium carbonate | Toluene | Reflux (~110°C) | 4-6 hours | High | Efficient decarboxylation |

Summary of Key Preparation Parameters

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrothermal | 2-Chloro-5-trifluoromethylpyridine + water | 100-180°C, 24-72h | >80% | Eco-friendly, crystalline quality | Equipment cost |

| Condensation | Phenylhydrazine + β-ketoester | Reflux, oxidants | 60-75% | Structural versatility | Multi-step process |

| Decarboxylation | 2-Chloro-1,2-dihydropyridine-3-carboxylic acid | Reflux with K₂CO₃ | High | Simplifies synthesis | Requires precursor |

Analyse Chemischer Reaktionen

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has indicated that derivatives of 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that modifications to the compound's structure could enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Anticancer Properties:

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Antimicrobial and Anticancer Studies

| Study | Activity | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of cell wall synthesis | |

| Anticancer | MCF-7, HeLa | Activation of caspase pathways |

Agricultural Applications

Pesticidal Properties:

The compound has shown promise as a pesticide. Research indicates that it can effectively target pest species while being less harmful to beneficial insects. Its application in agricultural practices could lead to reduced reliance on conventional pesticides, promoting sustainable farming practices .

Fungicidal Activity:

In addition to insecticidal properties, studies have revealed that this compound exhibits fungicidal activity against various plant pathogens. Field trials demonstrated a significant reduction in fungal diseases in crops treated with formulations containing this compound .

Materials Science Applications

Polymer Synthesis:

The compound serves as a building block for synthesizing advanced polymers with specific properties, including thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance material performance in applications such as coatings and composites .

Nanomaterials Development:

Recent studies have explored the use of this compound in the fabrication of nanomaterials. These materials have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Wirkmechanismus

The mechanism of action of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

- Molecular Formula : C₁₁H₇FN₂O₃

- Molecular Weight : 234.19 g/mol

- Key Differences : Replaces the methoxy group with a fluorine atom on the phenyl ring.

- Availability: Available from Santa Cruz Biotechnology in 250 mg ($240) and 1 g ($487) quantities .

1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

- Molecular Formula : C₁₂H₈F₂N₂O₄

- Molecular Weight : 282.21 g/mol

- Key Differences : Incorporates two fluorine atoms on the phenyl ring, increasing hydrophobicity and molecular weight.

- Applications : The difluorophenyl group may enhance lipophilicity, affecting membrane permeability in drug candidates .

4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

- Molecular Formula : C₅H₄N₂O₄

- Molecular Weight : 156.10 g/mol

- Key Differences : Substitutes the methoxy group with a hydroxyl group, increasing polarity.

- Safety : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) .

6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid Monohydrate

- Molecular Formula : C₅H₃N₂O₃·H₂O

- Molecular Weight : 139.09 g/mol (anhydrous base: 139.09)

- Key Differences : Lacks substituents on the pyridazine ring, serving as a simpler analog for structure-activity studies.

- Availability : Sold by Thermo Scientific at 97% purity .

Biologische Aktivität

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, with the CAS number 1105193-11-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O4

- Molecular Weight : 246.22 g/mol

- Purity : Typically 95% .

The biological activity of this compound has been primarily studied in relation to its anticancer properties. It is suggested that the compound may exert its effects by influencing cell cycle regulation and apoptosis pathways.

Key Findings:

- Growth Inhibition : Research indicates that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in human lung carcinoma cells (A549) .

- Cell Cycle Effects : The compound may affect microtubule dynamics, leading to mitotic arrest. This is evidenced by increased expression of cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1) and down-regulation of Cdc25C phosphatase .

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of pyridazine derivatives, it was found that 4-methoxy-6-oxo derivatives significantly inhibited the proliferation of A549 cells. The mechanism involved microtubule stabilization and subsequent cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Case Study 2: Synergistic Effects

Another investigation highlighted the synergistic effects of combining this compound with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines. This suggests potential applications in combination therapy for improved treatment outcomes.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid?

A common method involves condensation of precursors like 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with phenyl and methoxy-containing reagents under acidic conditions. For example, polyphosphoric acid (PPA) at 453 K facilitates cyclization and functionalization . Key steps include:

- Reaction setup : Equimolar mixing of precursors in PPA under vigorous stirring.

- Purification : Recrystallization from hot dimethylformamide (DMF) yields crystalline solids suitable for X-ray analysis .

- Yield optimization : Adjusting reaction time (e.g., 5 hours) and temperature improves efficiency (yield ~68.7%) .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (nitrile gloves, safety goggles, P95 respirators) to avoid inhalation/contact. Avoid dust formation; work in fume hoods with local exhaust ventilation .

- Storage : Keep in airtight containers away from incompatible materials (oxidizers, bases). Ensure storage areas are cool, dry, and well-ventilated .

- Hazard mitigation : Immediate rinsing with water for skin/eye exposure; consult medical professionals if ingested .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ at 378 K resolve tautomeric forms and aromatic protons (e.g., δ 6.99–8.17 ppm for pyridazinone CH groups) .

- X-ray crystallography : Single-crystal diffraction confirms planar pyridazinone rings and hydrogen-bonding networks .

- Mass spectrometry : Exact mass (e.g., 262.0388 g/mol) validates molecular formula and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Q. How does the methoxy group influence the compound’s reactivity and stability?

- Electronic effects : The methoxy group donates electron density via resonance, stabilizing the pyridazinone ring and altering electrophilic substitution sites.

- Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF), aiding purification .

- Hydrolytic stability : Methoxy groups resist hydrolysis under acidic conditions compared to esters or amides .

Q. What challenges arise in determining the crystal structure of this compound?

- Polymorphism : Multiple crystal forms may exist; slow evaporation from DMF produces suitable single crystals .

- Hydrogen bonding : Intermolecular H-bonds (e.g., N–H···O) create complex packing patterns requiring high-resolution diffraction .

- Thermal motion : Planar pyridazinone rings may exhibit anisotropic displacement parameters, necessitating low-temperature data collection .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.